molecular formula C18H16N4O3S B612159 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide CAS No. 1232410-49-9

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

Numéro de catalogue B612159
Numéro CAS: 1232410-49-9
Poids moléculaire: 368.40964
Clé InChI: DUIHHZKTCSNTGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide” is a member of the class of pyrazines. It is a potent inhibitor of GSK3alpha and GSK3beta and increases bone mass in rats. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an antineoplastic agent, a bone density conservation agent, and a Wnt signalling activator .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular formula of this compound is C21H23N7O3S and its molecular weight is 453.5 g/mol . The IUPAC name is 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.

Applications De Recherche Scientifique

Enhancing Radiosensitivity in Chondrosarcoma Cells

VE-821 has been found to enhance the radiosensitivity of human chondrosarcoma cells. This compound suppresses efficient DNA repair mechanisms, thus improving the efficiency of radiotherapy . The combined treatment with VE-821 and particle irradiation increases MAPK phosphorylation and the expression of apoptosis markers .

Suppressing DNA Repair Mechanisms

VE-821 is known to suppress DNA repair mechanisms. In a study, it was found that pre-treatment with VE-821 resulted in a dose-dependent reduction in viability . This compound preserves DNA damage after combined treatment .

Inhibiting ATR (Ataxia Telangiectasia and Rad3-related protein)

VE-821 is an ATR inhibitor. ATR is a protein kinase that is critical in the cellular response to DNA damage and replication stress. By inhibiting ATR, VE-821 can potentially modulate various cellular processes .

Modulating Apoptosis

VE-821 has been found to modulate apoptosis, a process of programmed cell death. This is particularly important in the context of cancer treatment, where the goal is often to induce apoptosis in cancer cells .

Regulating Mitosis

VE-821 potentially modulates the regulation of mitosis, a process of cell division . This could have implications in controlling the growth and proliferation of cells.

Potential Use in Combination Therapies

Given its ability to enhance radiosensitivity and inhibit DNA repair, VE-821 could potentially be used in combination with other treatments such as radiation therapy or other chemotherapeutic agents to enhance their efficacy .

Mécanisme D'action

Target of Action

VE-821 primarily targets the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, a critical regulator of the DNA damage response . ATR plays a crucial role in maintaining genomic integrity by activating cell cycle checkpoints and promoting DNA repair in response to DNA damage .

Mode of Action

VE-821 acts as an ATP-competitive inhibitor of ATR, meaning it competes with ATP for binding to the kinase’s active site . By inhibiting ATR, VE-821 prevents the phosphorylation of key proteins involved in the DNA damage response, such as H2AX . This inhibition disrupts the cell’s ability to respond to DNA damage, leading to increased sensitivity to DNA-damaging agents .

Biochemical Pathways

VE-821 affects several biochemical pathways related to DNA damage response and cellular metabolism. It has been shown to downregulate mTOR, a key regulator of cellular metabolism . This downregulation is likely an off-target effect of VE-821 and could contribute to the observed phenotype in treated cells . Additionally, VE-821 potentiates the metabolic disruption induced by irradiation and affects the response to irradiation-induced oxidative stress .

Result of Action

VE-821 has been shown to radiosensitize certain cancer cells, meaning it makes them more susceptible to the damaging effects of radiation . It also significantly affects the proliferation of these cells . The compound induces changes in both DDR-related pathways and pathways involved in maintaining cellular metabolism .

Action Environment

The efficacy and stability of VE-821 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the compound’s effects, as VE-821 increases cells’ sensitivity to such agents . Furthermore, the cellular environment, particularly the level of DNA damage and replication stress present, can impact the effectiveness of VE-821 .

Propriétés

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679574
Record name 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

CAS RN

1232410-49-9
Record name VE-821
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VE-821
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid (1.5 g, 5.114 mmol), diethoxyphosphorylformonitrile (926.8 mg, 849.5 μL, 5.114 mmol), aniline (476.2 mg, 465.9 μL, 5.114 mmol) and triethylamine (1.035 g, 1.426 mL, 10.23 mmol) was stirred in DME (18.75 mL) at 120° C. for 18 hours. After this time water was added and the resultant solid collected by filtration and triturated with acetone to give the desired product (1.88 g, 71% Yield). 1H NMR (400.0 MHz, DMSO) δ 10.47 (s, 1H), 9.04 (s, 1H), 8.51 (d, J=8.4 Hz, 2H), 8.01 (d, J=8.4 Hz, 2H), 7.89 (s, 2H), 7.82 (d, J=7.9 Hz, 2H), 7.41 (t, J=7.8 Hz, 2H), 7.18 (t, J=7.3 Hz, 1H) and 3.28 (s, 3H) ppm; MS (ES+) 369.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
849.5 μL
Type
reactant
Reaction Step One
Quantity
465.9 μL
Type
reactant
Reaction Step One
Quantity
1.426 mL
Type
reactant
Reaction Step One
Name
Quantity
18.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Q & A

A: VE-821 is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. []

A: While the exact binding mode is not fully elucidated in the provided research, VE-821 likely occupies the ATP-binding pocket of ATR, preventing its kinase activity. []

A: Inhibiting ATR with VE-821 disrupts the DNA damage response (DDR) pathway. This leads to abrogation of the S and G2/M cell cycle checkpoints, impaired homologous recombination repair (HRR), and increased DNA damage accumulation, ultimately leading to cell death. [, , , ]

ANone: This information is not directly provided in the research excerpts.

ANone: No, the provided research excerpts do not include spectroscopic data for VE-821.

ANone: The provided research primarily focuses on the biological activity of VE-821. It does not delve into its material compatibility or stability under various environmental conditions beyond standard cell culture and in vivo models.

ANone: No, VE-821 functions as an enzyme inhibitor and does not display inherent catalytic properties. It exerts its effects by binding to ATR kinase and preventing its catalytic activity.

ANone: The research excerpts do not delve into specific SAR studies for VE-821.

ANone: The provided research primarily focuses on VE-821's biological activity and does not provide details on its formulation strategies.

ANone: The provided research focuses on the pre-clinical investigation of VE-821 and does not include information about SHE regulations.

ANone: Detailed ADME data for VE-821 is not provided in the research excerpts.

A: VE-821 demonstrated pre-clinical efficacy in a variety of cancer cell lines, including multiple myeloma, pancreatic cancer, chondrosarcoma, neuroblastoma, colon cancer, and ovarian cancer. [, , , , , , , , , , ]

A: Yes, VE-821 has shown efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia and ovarian cancer. [, ]

A: VE-821 has been shown to abrogate radiation-induced G2/M arrest, prevent G1 arrest caused by DNA damage, and potentially cause mitotic catastrophe in certain contexts. [, , , ]

A: What are the known mechanisms of resistance to VE-821?

ANone: The research primarily focuses on VE-821's synergistic potential with other agents and doesn't extensively explore its cross-resistance profile with other drug classes.

A: While one study mentions that VE-821 demonstrated selective toxicity towards cancer cells compared to normal cells, [] detailed toxicology data is not provided in the research excerpts.

ANone: The research primarily focuses on VE-821's biological activity and does not explore specific drug delivery strategies.

ANone: Several potential biomarkers of sensitivity to VE-821 have been explored, including:

  • MYCN amplification: MYCN-amplified neuroblastoma cell lines displayed increased sensitivity to VE-821. [, , ]
  • ATM protein expression: Low ATM protein levels were associated with greater sensitivity to VE-821 in neuroblastoma cell lines. [, , ]
  • Replication stress: High levels of replication stress, as determined by markers like pRPASer4/8 and γH2AX, were associated with greater sensitivity to VE-821. []
  • RAD51, TopBP1, and APOBEC3B expression: Low protein levels of these factors were associated with increased VE-821 sensitivity in ovarian cancer cell lines. []
  • TP53 status: While not always consistent, p53 deficiency was suggested to potentially enhance sensitivity to VE-821, particularly in combination therapies and in the context of high replicative stress. [, , , , , , ]

ANone: The research excerpts do not provide detailed information on the specific analytical methods employed for VE-821 characterization and quantification.

ANone: The provided research focuses on the therapeutic potential of VE-821 and does not delve into its environmental impact or degradation pathways.

ANone: No, the research excerpts do not provide information regarding the dissolution and solubility of VE-821.

ANone: Specifics on analytical method validation are not detailed in the provided research excerpts.

ANone: The research excerpts primarily focus on pre-clinical investigations and do not discuss details regarding the quality control and assurance of VE-821.

ANone: The provided research does not explore the immunogenicity or potential immunological responses associated with VE-821.

ANone: The research excerpts do not provide information about drug-transporter interactions involving VE-821.

ANone: The provided research does not cover the interactions of VE-821 with drug-metabolizing enzymes.

ANone: The research excerpts focus on VE-821's activity in biological systems but do not provide details on its biodegradability or long-term biocompatibility.

ANone: The provided research does not discuss recycling or waste management strategies for VE-821.

A: While not explicitly stated, the research likely relied on standard cell culture facilities, molecular biology techniques (e.g., Western blotting, immunofluorescence, flow cytometry), and in vivo xenograft models. Access to chemical libraries for screening purposes is also implied. []

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